

natural sources of Isolongifolene *Murraya koenigii*

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Isolongifolene

CAS No.: 1135-66-6

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Natural Source and Bioactivity of Isolongifolene

The following table summarizes the key information regarding the source and biological activity of **Isolongifolene** from *Murraya koenigii*:

Aspect	Details
Natural Source	<i>Murraya koenigii</i> (Curry leaf tree) [1] [2]
Compound Type	Tricyclic sesquiterpene [1]
Core Bioactivity	Neuroprotective effects [1] [2]
Key Mechanism	Attenuates oxidative stress, mitochondrial dysfunction, and apoptosis via regulation of the PI3K/AKT/GSK-3β signaling pathway [1]

Experimental Evidence and Molecular Mechanisms

In-depth studies, particularly on isolated compounds, provide evidence for the neuroprotective effects of **Isolongifolene** and its mechanism of action.

In Vitro Experimental Protocol

The neuroprotective action of **Isolongifolene** was demonstrated in a study using human **SH-SY5Y neuroblastoma cells** as a model [1].

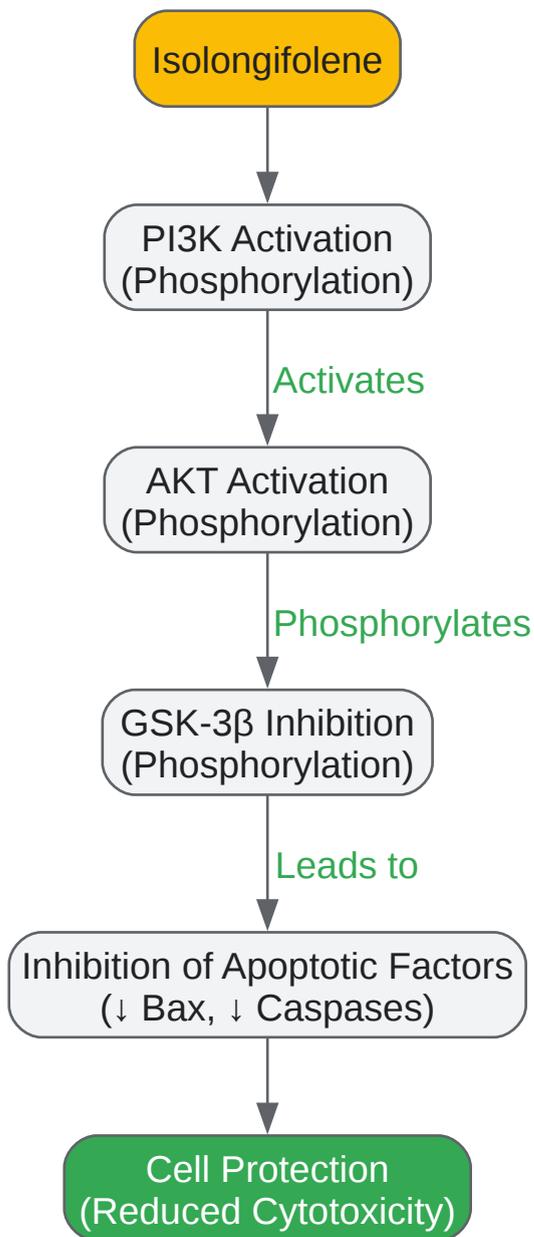
- **Cell Line:** SH-SY5Y neuroblastoma cells.
- **Treatment:** Cells were treated with **Isolongifolene** at concentrations ranging from 0 to 50 μM for 26 hours.
- **Induction of Toxicity:** Cell damage was induced by **Rotenone**, a compound known to cause oxidative stress and mitochondrial dysfunction, modeling aspects of neurodegenerative diseases.
- **Assays:**
 - **Cell Viability Assay:** Used to measure the alleviation of Rotenone-induced cytotoxicity.
 - **Apoptosis Analysis:** Conducted to evaluate the reduction in programmed cell death.
 - **Western Blot Analysis:** Employed to detect changes in the expression levels of key proteins.

Key Findings and Signaling Pathway

The in vitro experiments yielded the following results [1]:

- **Isolongifolene** significantly reduced Rotenone-induced cytotoxicity in a dose-dependent manner.
- It attenuated Rotenone-induced apoptosis.
- On a molecular level, **Isolongifolene** treatment led to:
 - **Down-regulation** of pro-apoptotic proteins (**Bax, caspases-3, -6, -8, and -9**).
 - **Up-regulation** of the anti-apoptotic protein **Bcl-2**.
 - Increased phosphorylation (activation) of **PI3K, AKT, and GSK-3 β** .

The following diagram illustrates this protective signaling pathway:



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Broader Pharmacological Profile

Beyond its neuroprotective effects, research indicates that **Isolongifolene** possesses a broader spectrum of biological activities, which supports the traditional use of its source plant, *Murraya koenigii*, in treating various ailments [3] [1] [2].

- **Antioxidant:** Combats oxidative stress.

- **Anti-inflammatory:** Reduces inflammation.
- **Anticancer:** Shows potential against cancer cells.

Analytical Methods for Profiling

To identify and profile **Isolongifolene** in plant extracts like those from *Murraya koenigii*, **Gas Chromatography-Mass Spectrometry (GC-MS)** is the standard analytical technique [4] [5]. The typical methodology is as follows:

- **Extraction:** Essential oils are first extracted from fresh *Murraya koenigii* leaves via **hydrodistillation** using a Clevenger-type apparatus [5].
- **Analysis:** The extracted oil is then analyzed by GC-MS.
- **GC Conditions:** Common settings include using an **Optima-5 capillary column** with a temperature program starting at 60°C and gradually increasing to 250-280°C [4] [5].
- **MS Conditions:** Electron ionization (EI) mode at 70 eV, with a mass scan range of 50-700 amu [4].
- **Identification:** Compounds are identified by comparing their mass spectral fragmentation patterns and retention times with reference libraries (e.g., NIST, Wiley) [4].

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To cite this document: Smolecule. [natural sources of Isolongifolene *Murraya koenigii*]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1504220#natural-sources>]

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